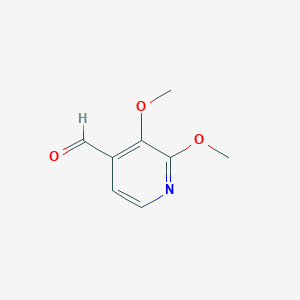

2,3-Dimethoxyisonicotinaldehyde

Description

2,3-Dimethoxyisonicotinaldehyde is a pyridine-based aldehyde derivative featuring methoxy (-OCH₃) substituents at the 2- and 3-positions of the pyridine ring. This compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry, as a precursor for developing heterocyclic compounds or ligands . Its structural uniqueness lies in the electron-donating methoxy groups, which influence its electronic properties and reactivity compared to halogenated or unsubstituted analogs. Current commercial availability includes quantities ranging from 100 mg to 10 g, with pricing reflecting its specialized research applications .

Properties

IUPAC Name |

2,3-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEURAZVUPCYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944900-64-5 | |

| Record name | 2,3-Dimethoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyisonicotinaldehyde typically involves the reaction of 2,3-dimethoxypyridine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 2,3-Dimethoxyisonicotinic acid.

Reduction: 2,3-Dimethoxyisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethoxyisonicotinaldehyde with halogenated and functionalized derivatives of isonicotinaldehyde, emphasizing structural, electronic, and reactivity differences. Key compounds are selected based on similarity scores (0.72–0.91) derived from structural alignment algorithms .

Structural and Electronic Properties

Key Observations:

- Substituent Effects: Methoxy groups in this compound donate electron density via resonance, deactivating the pyridine ring but increasing solubility in polar solvents. In contrast, chloro substituents (e.g., 2,3-Dichloro- and 2,3,5-Trichloro-derivatives) withdraw electron density, enhancing electrophilicity at the aldehyde group and facilitating nucleophilic additions .

- For example, 2,3,5-Trichloroisonicotinaldehyde (similarity 0.91) may undergo SNAr reactions more readily due to activated halogen positions .

- Functional Group Variation: 2,3,5-Trichloroisonicotinic acid (similarity 0.78) replaces the aldehyde with a carboxylic acid, shifting reactivity toward amidation or esterification rather than aldehyde-specific condensations .

Biological Activity

2,3-Dimethoxyisonicotinaldehyde is a synthetic compound derived from isonicotinic acid, notable for its potential biological activities. Its structure features two methoxy groups and an aldehyde group attached to a pyridine ring, which contributes to its unique chemical properties and biological interactions. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structural characteristics include:

- Pyridine Ring : Provides basicity and facilitates interactions with biological targets.

- Methoxy Groups : Enhance solubility and influence reactivity.

- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins.

This compound exhibits significant biochemical activity through its interactions with various biomolecules. Key properties include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, altering their catalytic functions.

- Cell Signaling Modulation : It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Gene Expression : Alters the expression of genes involved in metabolic pathways and stress responses.

- Metabolic Pathways : Engages with metabolic enzymes, affecting the flux of metabolites within cells.

The mechanisms through which this compound exerts its effects include:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles on proteins, potentially modifying their function.

- Transcription Factor Interaction : It may interact with transcription factors to regulate gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : May exhibit beneficial effects such as enhancing enzyme activity.

- High Doses : Can lead to toxicity or adverse effects including cellular damage.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Modulation | Alters enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.